Cas no 95574-97-3 (Butanoic acid, 4-chloro-3-hydroxy-, (3R)-)

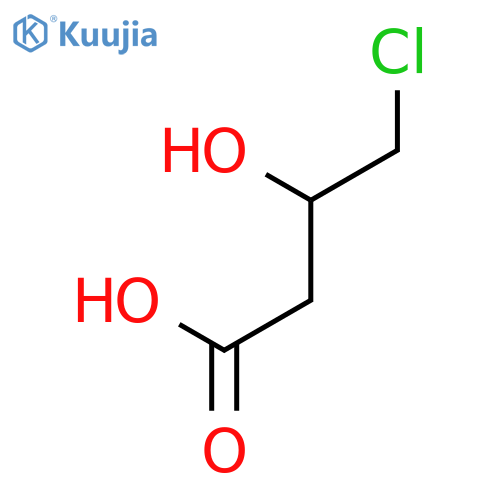

95574-97-3 structure

商品名:Butanoic acid, 4-chloro-3-hydroxy-, (3R)-

Butanoic acid, 4-chloro-3-hydroxy-, (3R)- 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 4-chloro-3-hydroxy-, (3R)-

- (3R)-4-chloro-3-hydroxybutanoic acid

- 26329-66-8

- 95574-97-3

- 4-chloro-3-hydroxybutanoic acid

- 4-chloro-3-hydroxybutyric acid

- Butanoic acid, 4-chloro-3-hydroxy-

- SCHEMBL374298

-

- インチ: InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)

- InChIKey: AKDAXGMVRMXFOO-UHFFFAOYSA-N

- ほほえんだ: C(C(CCl)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 138.0083718g/mol

- どういたいしつりょう: 138.0083718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 83.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

Butanoic acid, 4-chloro-3-hydroxy-, (3R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | IC181421-25 mg |

4-Chloro-3-hydroxybutyric acid |

95574-97-3 | 25mg |

$1,848.00 | 2023-01-04 |

Butanoic acid, 4-chloro-3-hydroxy-, (3R)- 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

95574-97-3 (Butanoic acid, 4-chloro-3-hydroxy-, (3R)-) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量